molecular formula C9H10BrN B6202708 6-bromo-1-methyl-2,3-dihydro-1H-indole CAS No. 86626-30-4

6-bromo-1-methyl-2,3-dihydro-1H-indole

Cat. No.: B6202708
CAS No.: 86626-30-4
M. Wt: 212.1
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Description

6-bromo-1-methyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C9H10BrN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

6-bromo-1-methyl-2,3-dihydro-1H-indole can be synthesized through various methods. One common synthetic route involves the reaction of indole with bromoacetic acid methyl ester under basic conditions to form the desired product . This method typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

6-bromo-1-methyl-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-bromo-1-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

6-bromo-1-methyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

CAS No.

86626-30-4

Molecular Formula

C9H10BrN

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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